Standard α,α-trehalose dihydrate decomposes at 97°C and is rapidly hydrolyzed by mammalian trehalase, causing assay interference and formulation collapse. α,β-Trehalose (neotrehalose) overcomes these limitations: • β-Glycosidase specific; completely resistant to α-glycosidase. • Anhydrous, melts at 149°C, enabling high-temperature processing. • Non-hygroscopic; prevents unwanted hydration. • Validated reference standard for trehalase-negative controls and metabolomics.
alpha,beta-Trehalose (CAS 585-91-1), commonly known as neotrehalose, is a non-reducing disaccharide consisting of two glucose units linked by an α,β-1,1-glycosidic bond[1]. Unlike the ubiquitous and naturally abundant α,α-trehalose—which forms a dihydrate and is widely procured as a bulk bioprotectant—neotrehalose is an anhydrous, highly water-soluble isomer with distinct thermodynamic, structural, and enzymatic properties [2]. In industrial and analytical procurement, it is primarily sourced as a highly specific reference standard, an enzymatic substrate for differential glycosidase assays, and a specialized stabilizing agent for formulations where the hygroscopic dihydrate formation or mammalian trehalase susceptibility of standard trehalose is strictly contraindicated [1].
Substituting α,β-trehalose with standard α,α-trehalose or other disaccharides fundamentally compromises assay specificity and thermal processability [1]. Biologically, α,α-trehalose is rapidly hydrolyzed by α-glycosidase (trehalase), an enzyme ubiquitous in mammalian and microbial systems, whereas α,β-trehalose is strictly resistant to α-glycosidases and is exclusively cleaved by β-glycosidases [1]. Furthermore, standard α,α-trehalose natively crystallizes as a dihydrate that melts and releases bound water at 97°C, which can destabilize anhydrous formulations and melt-extrusion processes [2]. In contrast, α,β-trehalose exhibits a melting point of 149°C and substantially lower hygroscopicity [2]. Utilizing the incorrect isomer in metabolic tracking, structural biology, or high-temperature anhydrous formulations leads to false-positive degradation, altered hydration kinetics, and catastrophic formulation collapse [1].
Neotrehalose exhibits absolute resistance to α-glycosidase (trehalase), the enzyme responsible for degrading standard trehalose in mammalian systems. It is exclusively hydrolyzed by β-glycosidase, whereas isotrehalose (β,β-trehalose) is cleaved by both α- and β-glycosidases [1].
| Evidence Dimension | Enzymatic Cleavage Susceptibility |
| Target Compound Data | Hydrolyzed exclusively by β-glycosidase; 0% cleavage by α-glycosidase |
| Comparator Or Baseline | α,α-Trehalose (Hydrolyzed exclusively by α-glycosidase) / β,β-Trehalose (Hydrolyzed by both) |
| Quantified Difference | Complete orthogonal enzymatic stability against mammalian trehalase |
| Conditions | In vitro glycosidase cleavage assays |
Essential for differential enzymatic screening and metabolic stability in in vivo models where endogenous trehalase would rapidly degrade standard trehalose.
Standard α,α-trehalose forms a dihydrate that undergoes a melting and dehydration phase transition at 97°C. In contrast, α,β-trehalose (neotrehalose) remains anhydrous and exhibits a significantly higher melting point of 149°C [1].
| Evidence Dimension | Melting Point / Dehydration Temperature |
| Target Compound Data | 149°C (anhydrous) |
| Comparator Or Baseline | α,α-Trehalose dihydrate (97°C, dehydrates) |
| Quantified Difference | +52°C increase in thermal stability before melting/phase transition |
| Conditions | Standard atmospheric pressure thermal analysis |
Critical for high-temperature melt-extrusion processes and the long-term stability of anhydrous solid-state pharmaceutical formulations.
The stereochemistry of the 1,1-glycosidic bond fundamentally alters the molecule's internal motion and hydration shell. The lifetime of internal motions about the glycosidic linkage for α,β-trehalose is 3.16 ns, compared to 4.74 ns for standard α,α-trehalose [1].
| Evidence Dimension | Lifetime of internal motions about the glycosidic linkage |
| Target Compound Data | 3.16 ns |
| Comparator Or Baseline | α,α-Trehalose (4.74 ns) |
| Quantified Difference | 33% faster internal motion dynamics at the glycosidic linkage |
| Conditions | Molecular dynamics (MD) simulations in aqueous milieu |
This structural lability dictates the compound's unique water-replacement and glass-forming (vitrification) properties when used as a specialized cryoprotectant.
While standard α,α-trehalose readily absorbs moisture to form a crystalline dihydrate and can liquefy at >90% relative humidity, α,β-trehalose is substantially free of hygroscopicity while maintaining excellent aqueous solubility[1].
| Evidence Dimension | Moisture absorption and physical state |
| Target Compound Data | Substantially non-hygroscopic solid |
| Comparator Or Baseline | α,α-Trehalose (Highly hygroscopic, forms dihydrate, liquefies at >90% RH) |
| Quantified Difference | Elimination of dihydrate-induced moisture weight variability |
| Conditions | Ambient storage and high relative humidity (>90% RH) exposure |
Ensures precise dosing, predictable moisture content, and extended shelf-life in sensitive analytical standards and dry-powder formulations.
Due to its strict specificity for β-glycosidase and absolute resistance to α-glycosidase, neotrehalose is the precise reference standard for differential enzyme assays and trehalase-negative control studies [1].
In solid-state pharmaceuticals and melt-extrusion processes where the 97°C dehydration event of standard trehalose dihydrate causes structural collapse, neotrehalose's 149°C melting point and non-hygroscopic nature provide predictable thermal processability [2].
Because vertebrates possess brush-border trehalase that rapidly degrades the standard α,α-isomer, α,β-trehalose is utilized in in vivo tracking and cell-culture studies to bypass endogenous degradation pathways [3].
Serves as a defined stereochemical starting material for synthesizing 13C and 2H-labeled neotrehalose analytical standards, which are critical for high-resolution mass spectrometry and NMR metabolomics .